molecular formula C15H17NO4 B112462 tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate CAS No. 324756-80-1

tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate

Cat. No.: B112462
CAS No.: 324756-80-1
M. Wt: 275.3 g/mol
InChI Key: RVKRRKYBGKPJDF-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Scientific Research Applications

Chemistry: tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antiviral, anticancer, and anti-inflammatory activities .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its versatility in chemical reactions makes it a valuable building block for drug discovery and development .

Safety and Hazards

The safety information available indicates that “tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

Tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, also known as 1-Boc-5-Methoxy-3-formylindole, is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . The primary targets of indole derivatives are often cancer cells, microbes, and different types of disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This interaction with its targets can result in various changes at the molecular level, leading to its biological activity.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store the compound in an inert atmosphere at 2-8°C . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-formyl-5-methoxyindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is unique due to the presence of both formyl and methoxy groups on the indole ring.

Properties

IUPAC Name

tert-butyl 3-formyl-5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-7-11(19-4)5-6-13(12)16/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKRRKYBGKPJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573074
Record name tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324756-80-1
Record name tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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